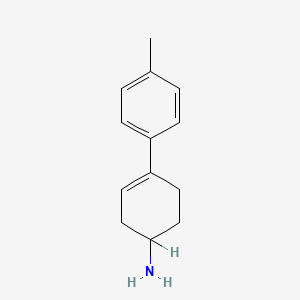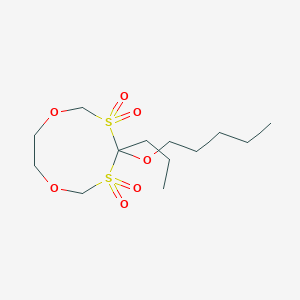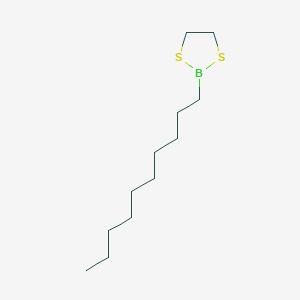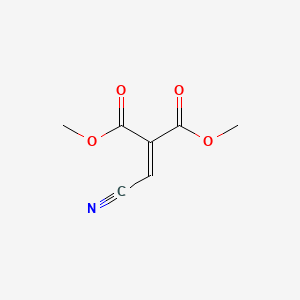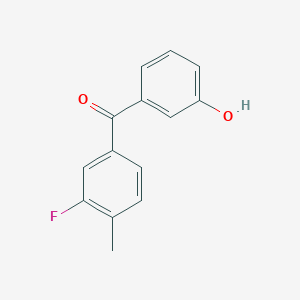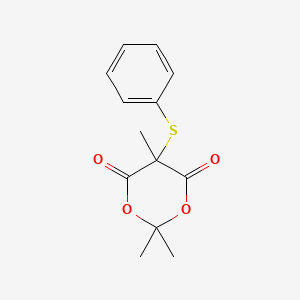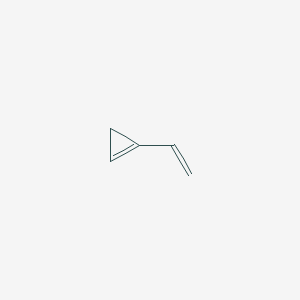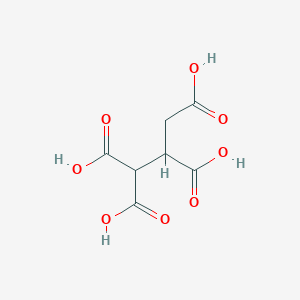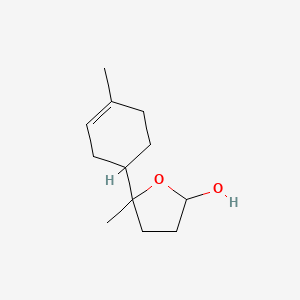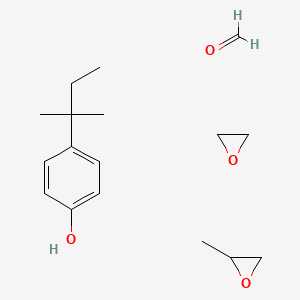
Formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is a complex polymeric compound synthesized from formaldehyde, p-tert-amylphenol, propylene oxide, and ethylene oxide. This compound is known for its unique properties and applications in various industries, including the petroleum industry, where it is used as a demulsifier.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves several steps:
Synthesis of p-tert-amylphenol amine resin: This is achieved by reacting p-tert-amylphenol with formaldehyde and tetraethylenepentamine.
Polymerization: The p-tert-amylphenol amine resin is then used as an initiator to polymerize with ethylene oxide (EO) and propylene oxide (PO).
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reaction conditions such as temperature, pressure, and the ratio of reactants are carefully controlled to achieve the desired polymer properties. The polymer is then purified and modified for specific applications, such as oil-soluble or water-soluble demulsifiers .
化学反应分析
Types of Reactions
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and amine groups.
Substitution: The polymer can participate in substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms into the polymer structure .
科学研究应用
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer has a wide range of scientific research applications:
Chemistry: Used as a demulsifier in the petroleum industry to separate water from crude oil.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and other polymeric materials.
作用机制
The mechanism of action of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves its ability to interact with various molecular targets:
Molecular Targets: The polymer can interact with hydrophobic and hydrophilic surfaces, making it effective as a demulsifier.
Pathways Involved: The polymer works by reducing the interfacial tension between oil and water, allowing for the separation of these phases.
相似化合物的比较
Similar Compounds
Para tertiary butylphenol formaldehyde resin: Similar in structure but uses p-tert-butylphenol instead of p-tert-amylphenol.
Phenol-formaldehyde resins: A broader category of resins that include various substituted phenols.
Uniqueness
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is unique due to its multi-branched structure and the specific combination of monomers used in its synthesis. This gives it distinct properties such as enhanced demulsification performance and the ability to be modified for specific applications .
属性
CAS 编号 |
63428-91-1 |
|---|---|
分子式 |
C17H28O4 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C11H16O.C3H6O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-2-4-3;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;3H,2H2,1H3;1-2H2;1H2 |
InChI 键 |
SPEZSLLCUQOEJZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
相关CAS编号 |
63428-91-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
